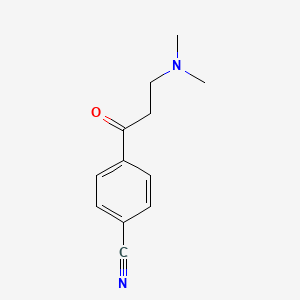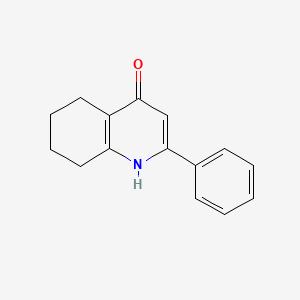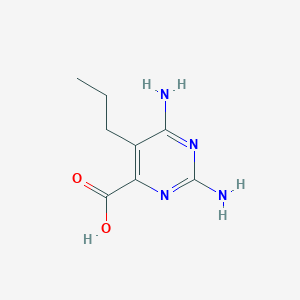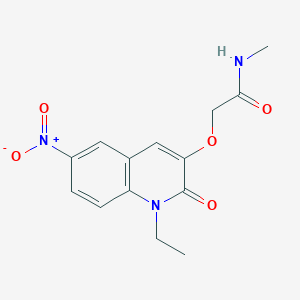
1-phenyl-3H-2,1-benzoxaborole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3H-2,1-benzoxaborole is a boron-containing heterocyclic compound that has garnered significant attention in medicinal chemistry and organic synthesis. This compound is known for its unique structural properties, which include a benzoxaborole core fused with a phenyl ring. The presence of boron in its structure imparts unique reactivity and binding properties, making it a versatile scaffold in various scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenyl-3H-2,1-benzoxaborole can be synthesized through several methods. One common approach involves the reaction of 2-formyl aryl boronic acids with phenylhydrazine, followed by cyclization to form the benzoxaborole ring. This reaction typically requires a catalyst and is carried out under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common practices to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-3H-2,1-benzoxaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the benzoxaborole ring to its corresponding alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Boronic acids and borate esters.
Reduction: Alcohol derivatives.
Substitution: Functionalized phenyl derivatives.
Aplicaciones Científicas De Investigación
1-Phenyl-3H-2,1-benzoxaborole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-phenyl-3H-2,1-benzoxaborole involves its ability to bind to specific molecular targets, such as enzymes and receptors. The boron atom in the benzoxaborole ring can form reversible covalent bonds with nucleophilic sites in proteins, inhibiting their activity. This property is particularly useful in the development of enzyme inhibitors and therapeutic agents .
Comparación Con Compuestos Similares
5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole: Known for its antifungal activity.
6-(4-Chloro)phenylsulfonyl-1,3-dihydro-1-hydroxy-2,1-benzoxaborole: Used in medicinal chemistry for its antibacterial properties.
Uniqueness: 1-Phenyl-3H-2,1-benzoxaborole stands out due to its versatile reactivity and binding properties, which are attributed to the presence of the boron atom. Its ability to undergo various chemical reactions and form stable complexes with biological molecules makes it a valuable compound in multiple scientific disciplines .
Propiedades
Fórmula molecular |
C13H11BO |
|---|---|
Peso molecular |
194.04 g/mol |
Nombre IUPAC |
1-phenyl-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C13H11BO/c1-2-7-12(8-3-1)14-13-9-5-4-6-11(13)10-15-14/h1-9H,10H2 |
Clave InChI |
QYBWJCGUESPQBA-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=CC=CC=C2CO1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2-hydroxyethyl)piperazin-1-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one](/img/structure/B13991337.png)
![Butyl 2-[5-(butoxycarbonylmethylamino)pentylamino]acetate](/img/structure/B13991338.png)

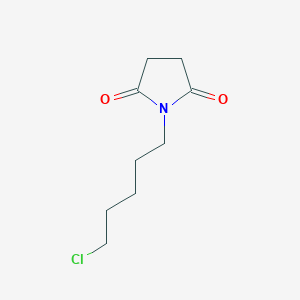
![1-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]pyrrolidin-2-one](/img/structure/B13991366.png)
![2-chloro-N-[(2-chloroacetyl)carbamoyl]acetamide](/img/structure/B13991369.png)
![8-Cyclopentyl-2-methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13991370.png)
